molecular formula C23H22N4O4 B2392127 N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260913-72-1

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Katalognummer: B2392127
CAS-Nummer: 1260913-72-1
Molekulargewicht: 418.453
InChI-Schlüssel: HAVXBZQCEZOAJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to a pyrrole ring substituted with a 1,2,4-oxadiazol-5-yl moiety bearing a 4-methylphenyl substituent. Its synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling strategies to assemble the pyrrole-acetamide framework.

The crystallographic determination of its structure may employ SHELX programs, which are widely used for small-molecule refinement and structure solution . Hydrogen-bonding patterns, critical for understanding its solid-state behavior, can be analyzed using graph set theory, as described by Bernstein et al. .

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)18-5-4-12-27(18)14-21(28)24-17-10-11-19(29-2)20(13-17)30-3/h4-13H,14H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVXBZQCEZOAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3} with a molecular weight of 396.44 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H24N4O3
Molecular Weight396.44 g/mol
LogP3.4348
Polar Surface Area43.416 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Biological Activities

Recent studies have shown that derivatives of oxadiazole compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its efficacy against various cancer cell lines and its potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation. For instance, one study reported that similar oxadiazole derivatives exhibited IC50 values ranging from 36 μM to 92.4 μM against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The presence of the dimethoxyphenyl and pyrrole groups may enhance the compound's binding affinity to target proteins involved in tumor growth.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. The compound has been suggested to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, related compounds have shown IC50 values between 0.2 μM and 1.33 μM against COX-II . This inhibition could lead to reduced inflammation and pain relief in various conditions.

The precise mechanism through which N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cell signaling pathways related to cancer proliferation and inflammation.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Study on Anticancer Efficacy : A derivative with structural similarities demonstrated significant cytotoxicity against human lung adenocarcinoma cells with an IC50 value of approximately 36 μM .
  • Anti-inflammatory Assessment : In vivo studies indicated that oxadiazole derivatives significantly reduced edema in animal models by inhibiting COX activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents and core heterocycles. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Acetamide Derivatives

Compound ID/Name Core Heterocycle Key Substituents Notable Features
Target Compound 1,2,4-Oxadiazole 3,4-Dimethoxyphenyl, 4-Methylphenyl Electron-rich aryl groups; potential H-bond donors/acceptors
714213-81-7 (2-chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide) Benzamide Chlorophenyl, 3-Methoxyphenyl Chlorine substituent enhances lipophilicity
717863-11-1 (2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide) Sulfonamide 4-Chlorophenylsulfonyl, Acetamidophenoxy Sulfonyl group improves metabolic stability
633286-24-5 (N~1~,N~1~-dibenzyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide) Sulfonamide 3,4-Dimethoxyphenylsulfonyl, Dibenzyl Steric hindrance from dibenzyl groups
Pharmacopeial Forum Compounds (m, n, o) Tetrahydropyrimidine Diphenylhexan, 2-Oxotetrahydropyrimidinyl Complex stereochemistry; hydroxyl group for solubility

Key Findings:

Sulfonamide-containing derivatives (e.g., 717863-11-1) exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, which may improve crystallinity .

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, enhancing π-π stacking interactions in biological targets compared to chlorophenyl or methyl groups in analogs .
  • Compounds with bulky substituents (e.g., 633286-24-5’s dibenzyl groups) show reduced conformational flexibility, which could limit binding to enzyme active sites.

Biological Implications: While direct activity data for the target compound are unavailable, oxadiazole derivatives are known for antimicrobial and anti-inflammatory properties. Its 4-methylphenyl group may confer selectivity toward hydrophobic binding pockets, unlike the polar acetamidophenoxy group in 717863-11-1 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.